1-Ethyl-1H-indol-4-amine
Description
1-Ethyl-1H-indol-4-amine is an ethyl-substituted indole derivative with an amine group at the 4-position of the indole ring. Indole derivatives are widely explored for their biological activities, including kinase inhibition and antimicrobial properties, as seen in compounds like 4-(Indol-3-yl)thiazole-2-amines and phenyl indole inhibitors of p97 ATPase .
Properties
CAS No. |
1194974-09-8 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
1-ethylindol-4-amine |
InChI |
InChI=1S/C10H12N2/c1-2-12-7-6-8-9(11)4-3-5-10(8)12/h3-7H,2,11H2,1H3 |
InChI Key |
KDLRHIHDKFNMGN-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-1H-indol-4-amine typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of indole derivatives often employs scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indol-4-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethyl-1H-indol-4-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-1H-indol-4-amine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. For instance, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission . The exact pathways and targets depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 1-Position
- This compound is listed as a commercial product, indicating its utility in medicinal chemistry . Molecular Weight: ~146.2 g/mol (estimated from C9H10N2).
1-Ethyl-2-methyl-4,5,6,7-tetrahydro-1H-indol-4-amine (CAS 1249427-48-2)
Amine Group Positional Isomers
- 1H-Indol-1-amine (CAS 53406-38-5) Structural difference: Amine group at 1-position instead of 4-position. Impact: Altered electronic distribution and hydrogen-bonding capacity. This compound is a known synthetic intermediate, with eight literature references guiding its preparation . Molecular Weight: 132.17 g/mol (C8H8N2).
- 2-(1H-Indol-4-yl)ethanamine (CAS 16176-73-1) Structural difference: Ethylamine chain at 4-position instead of a simple amine. Molecular weight: 160.23 g/mol .
Functionalized Indole Derivatives
- N-{1-[4-(Methylsulfanyl)phenyl]ethyl}-1H-indol-5-amine Structural difference: Sulfur-containing substituent at the 5-position. Molecular weight: 282.40 g/mol (C17H18N2S) .
4-Fluoro-1H-indol-6-amine (CAS 885518-26-3)
Data Table: Key Properties of Comparable Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
